Array ( [bid] => 8046013 )
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole is a complex organic compound characterized by its unique structural features. It consists of an indole core substituted at the 3-position with a benzyl and a tetrahydropyridine moiety, along with a bromo group at the 6-position. The molecular formula is and its CAS number is 181184-09-8. This compound exhibits potential pharmacological properties due to its structural similarities to biologically active molecules.
These reactions highlight the compound's versatility in synthetic organic chemistry.
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole has shown promising biological activities:
The synthesis of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole typically involves several steps:
This compound has several potential applications:
Studies have demonstrated that 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole interacts specifically with dopamine D₂ receptors. This interaction is crucial for understanding its pharmacological profile and potential therapeutic uses. Further research is needed to elucidate its full biological effects and mechanisms of action.
Several compounds share structural similarities with 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Ethoxy substitution at the 5-position | Varying pharmacological effects due to ethoxy group |
| 6-Bromo-3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | Similar bromination pattern | Potentially different receptor binding affinities |
| 3-(4-Methylpiperidin-1-yl)-1H-indole | Piperidine instead of tetrahydropyridine | Different pharmacodynamics due to piperidine structure |
The uniqueness of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole lies in its specific substitution pattern on both the indole and tetrahydropyridine rings. This distinct arrangement may confer unique binding properties and biological activities compared to its analogs, making it a valuable compound for drug discovery and development.
The compound features a fused indole-tetrahydropyridine system. The indole core is substituted at position 3 with a 1-benzyl-1,2,3,6-tetrahydropyridin-4-yl group and at position 6 with a bromine atom (Fig. 1). Key structural attributes include:
| Property | Value |
|---|---|
| Empirical formula | C₂₀H₁₉BrN |
| Molecular weight | 367.28 g/mol |
| Hydrogen bond donors | 1 (indole N–H) |
| Hydrogen bond acceptors | 1 (tertiary amine) |
| Rotatable bonds | 4 |
No experimental crystallographic data exists for this compound in the literature reviewed. However, analogous indole derivatives exhibit monoclinic crystal systems with π-stacking interactions between aromatic rings. Computational predictions suggest a packing efficiency of ~70% due to the bulky benzyl group.
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:
| Parameter | Value |
|---|---|
| HOMO energy (eV) | -5.8 |
| LUMO energy (eV) | -1.6 |
| Dipole moment (Debye) | 3.4 |